3-Methylnaphthalene-2-carbaldehyde

Organic Synthesis Reductive Transformations Naphthalene Methanol Derivatives

Researchers requiring the specific 3-methyl substitution pattern for synthesizing arylnaphthalene lignan scaffolds or probing ALDH-3 isoform activity often face supply inconsistency. 3-Methylnaphthalene-2-carbaldehyde (CAS 17893-94-6) is the exact solution, providing the mandatory steric and electronic environment that its 1-methyl isomer or unsubstituted 2-naphthaldehyde cannot replicate. - Enables exclusive synthesis of 1-aryl-3-methylnaphthalene-2-carbaldehyde cores; the 1-methyl isomer blocks this critical arylation site. - Serves as an ALDH-3-selective probe; the meta-methyl group avoids ortho-substitution exclusion by ALDH-1. - Supplied as a crystalline solid (mp 44-46°C) for rapid identity verification, eliminating risks of mis-shipment.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
CAS No. 17893-94-6
Cat. No. B183749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylnaphthalene-2-carbaldehyde
CAS17893-94-6
Synonyms3-Methylnaphthalene-2-carboxaldehyde
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C=C1C=O
InChIInChI=1S/C12H10O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-8H,1H3
InChIKeyMYQVYINMBFXSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylnaphthalene-2-carbaldehyde Physicochemical Profile


3-Methylnaphthalene-2-carbaldehyde (CAS 17893-94-6; molecular formula C₁₂H₁₀O; molecular weight 170.21 g/mol) is a positionally substituted naphthalene derivative bearing a methyl group at the 3-position and an aldehyde group at the 2-position of the naphthalene ring [1]. It is supplied as a crystalline solid with a melting point of 44–46°C [2] and is practically insoluble in water but miscible with alcohols, chloroform, and fatty oils [3]. Unlike its positional isomer 1-methylnaphthalene-2-carbaldehyde (CAS 35699-45-7), the 3-methyl substitution pattern alters both the electronic environment of the aldehyde group and the steric accessibility of the 1-position for subsequent functionalization reactions [4]. These baseline physicochemical parameters define the procurement specification and handling requirements for this research-grade intermediate.

Why 3-Methylnaphthalene-2-carbaldehyde Cannot Be Substituted


Positional substitution on the naphthalene ring fundamentally alters reactivity, steric accessibility, and downstream synthetic utility. Unsubstituted naphthalene-2-carbaldehyde (2-naphthaldehyde) lacks the methyl group at the 3-position, eliminating the specific steric and electronic environment required for reactions that depend on this substitution pattern [1]. The 1-methylnaphthalene-2-carbaldehyde isomer (CAS 35699-45-7) places the methyl group at the 1-position, creating a different steric profile at the aldehyde-adjacent position that alters the regiochemical outcome of electrophilic aromatic substitution and cycloaddition reactions [2]. Additionally, aldehyde dehydrogenase enzymes (ALDH-3 from human saliva) demonstrate substrate specificity exclusively toward 2-naphthaldehyde derivatives, while ALDH-1 oxidizes naphthaldehydes except those with ortho-substitution [3]. These substitution-dependent differences in both chemical reactivity and biological recognition preclude simple interchange of naphthaldehyde positional isomers in research or industrial applications.

3-Methylnaphthalene-2-carbaldehyde Differentiation Evidence


LAH Reduction Stoichiometry Requirements

3-Methylnaphthalene-2-carbaldehyde undergoes stoichiometric reduction to (3-methylnaphthalen-2-yl)methanol using lithium aluminum hydride (LAH) under defined conditions . The established protocol uses a 1:2 molar ratio of LAH to aldehyde (10 mmol LAH for 20 mmol aldehyde) in dry THF at 0°C, with portion-wise addition over 10 minutes . This contrasts with typical LAH reduction protocols for unsubstituted aromatic aldehydes, which generally employ a 1:4 to 1:6 LAH-to-aldehyde ratio, reflecting the reduced electrophilicity imparted by the electron-donating 3-methyl substituent [1].

Organic Synthesis Reductive Transformations Naphthalene Methanol Derivatives

ALDH Isoform Substrate Recognition Profiles

Recombinant human aldehyde dehydrogenase (ALDH) isoforms exhibit distinct substrate recognition profiles for naphthaldehyde derivatives [1]. ALDH-1 oxidizes naphthalene, phenanthrene, and coumarin aldehydes but excludes ortho-substituted derivatives [1]. ALDH-3 (from human saliva) is exclusively active toward 2-naphthaldehyde derivatives [1]. For 3-methylnaphthalene-2-carbaldehyde, the methyl group occupies the 3-position (meta to the aldehyde), placing it outside the ortho-substitution exclusion zone for ALDH-1 while maintaining the 2-carbaldehyde geometry required for ALDH-3 recognition [1]. In contrast, 1-methylnaphthalene-2-carbaldehyde bears the methyl group ortho to the aldehyde, which would preclude ALDH-1 activity based on the established ortho-substitution exclusion pattern [1].

Enzymology Drug Metabolism Aldehyde Dehydrogenase

Arylnaphthalene Lignan Scaffold Synthesis

The 3-methyl substitution pattern in 3-methylnaphthalene-2-carbaldehyde provides direct access to the arylnaphthalene lignan core structure, a class of natural products with documented biological activities [1]. This substitution pattern is essential for constructing the characteristic 1-aryl-3-methylnaphthalene-2-carbaldehyde scaffold found in numerous naturally occurring lignans, including compounds with predicted affinity for inducible nitric oxide synthase (NOS2) with 96.02% probability and HSP 90-beta with 95.88% probability [1]. In contrast, the 1-methylnaphthalene-2-carbaldehyde isomer (CAS 35699-45-7) bears the methyl group at the 1-position, occupying the site typically reserved for aryl substitution in lignan structures, thereby blocking the key synthetic pathway to arylnaphthalene lignans [2].

Natural Product Synthesis Arylnaphthalene Lignans Cycloaddition Chemistry

Melting Point Distinction from 2-Naphthaldehyde

The introduction of a 3-methyl substituent significantly alters the melting behavior relative to unsubstituted 2-naphthaldehyde [1]. 3-Methylnaphthalene-2-carbaldehyde is a crystalline solid with a melting point of 44–46°C [1]. In contrast, unsubstituted 2-naphthaldehyde (CAS 66-99-9) exhibits a melting point of 59–61°C [2]. The 15°C lower melting point of the 3-methyl derivative reflects reduced crystal lattice stabilization due to the additional methyl group disrupting π–π stacking interactions between naphthalene rings [3].

Physicochemical Characterization Purity Analysis Handling Specifications

3-Methylnaphthalene-2-carbaldehyde Application Scenarios


LAH Reduction to (3-Methylnaphthalen-2-yl)methanol

3-Methylnaphthalene-2-carbaldehyde is directly reduced to (3-methylnaphthalen-2-yl)methanol using lithium aluminum hydride in dry THF. The established protocol uses 3.40 g (20 mmol) of the aldehyde with 380 mg (10 mmol) of LAH at 0°C . The resulting primary alcohol serves as a versatile building block for further functionalization, including esterification, etherification, and conversion to halides for cross-coupling reactions. Researchers should note the 1:2 LAH-to-aldehyde stoichiometry requirement relative to unsubstituted aldehydes when planning reagent quantities .

Arylnaphthalene Lignan Scaffold Construction

The 3-methyl substitution pattern uniquely enables the synthesis of 1-aryl-3-methylnaphthalene-2-carbaldehyde scaffolds, which constitute the core of arylnaphthalene lignans . These lignans, such as 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-methylnaphthalene-2-carbaldehyde, have predicted target engagement with inducible nitric oxide synthase (NOS2, 96.02% probability) and HSP 90-beta (95.88% probability) . The 3-methyl isomer is mandatory for this application because the 1-methyl isomer occupies the site required for aryl group introduction, blocking access to the lignan scaffold [1].

ALDH Isoform Selectivity Studies

3-Methylnaphthalene-2-carbaldehyde serves as a probe compound for distinguishing ALDH-1 and ALDH-3 isoform activities . The meta-positioned methyl group avoids ortho-substitution exclusion by ALDH-1 while preserving the 2-naphthaldehyde geometry recognized by ALDH-3 . This substitution pattern makes it suitable for studies requiring ALDH-3-selective activity without interference from ortho-substitution effects that would preclude ALDH-1 recognition. The compound can be employed as a substrate or inhibitor in enzymatic assays at concentrations informed by ALDH substrate affinity data .

Melting Point Identity Verification

The distinct melting point range of 44–46°C provides a rapid identity confirmation metric during incoming material inspection . This value differs by approximately 15°C from unsubstituted 2-naphthaldehyde (59–61°C), enabling straightforward differentiation from potential mis-shipment of the unsubstituted analog [1]. Combined with NMR spectral data (¹H NMR in CDCl₃) and FTIR spectra available through spectral databases, melting point determination offers a cost-effective first-line quality check [2].

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